REACTION_SMILES
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[C:10]([C:11](=[O:12])[O:13][CH2:14][CH3:15])(=[O:16])[O:17][CH2:18][CH3:19].[CH2:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[C:8]#[N:9]>>[CH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)([C:8]#[N:9])[C:10]([C:11](=[O:12])[O:13][CH2:14][CH3:15])=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCc1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)C(=O)C(C#N)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |